molecular formula C10H10N2OS B14869984 2-(1H-indol-3-ylsulfanyl)acetamide

2-(1H-indol-3-ylsulfanyl)acetamide

Cat. No.: B14869984
M. Wt: 206.27 g/mol
InChI Key: QFPXKNWVBVPGGD-UHFFFAOYSA-N
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Description

2-(1H-indol-3-ylsulfanyl)acetamide is a compound that features an indole ring, which is a common structural motif in many biologically active molecules. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole nucleus in this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)acetamide typically involves the reaction of indole-3-thiol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of indole-3-thiol attacks the carbon atom of chloroacetamide, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

2-(1H-indol-3-ylsulfanyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of human respiratory syncytial virus by interfering with membrane fusion and genome replication/transcription . The compound may also interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

2-(1H-indol-3-ylsulfanyl)acetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to stimulate root growth.

The uniqueness of this compound lies in its sulfanylacetamide moiety, which imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

2-(1H-indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C10H10N2OS/c11-10(13)6-14-9-5-12-8-4-2-1-3-7(8)9/h1-5,12H,6H2,(H2,11,13)

InChI Key

QFPXKNWVBVPGGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC(=O)N

Origin of Product

United States

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